molecular formula C19H20ClN3O B11453667 4-chloro-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide

4-chloro-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11453667
M. Wt: 341.8 g/mol
InChI Key: DDTWIFBELZQGFY-UHFFFAOYSA-N
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Description

4-chloro-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide is a chemical compound with a complex structure that includes a benzimidazole ring, a chlorobenzamide group, and a methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The chlorobenzamide group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated benzoyl chloride reacts with the benzimidazole derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole-2-carboxylic acid, while substitution of the chlorine atom could produce various substituted benzamides.

Scientific Research Applications

4-chloro-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving benzimidazole derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various biological macromolecules, including proteins and nucleic acids. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methyl-N-(1-methylpropyl)benzamide
  • 4-chloro-N-(1-methylbutyl)benzamide
  • 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)benzamide

Uniqueness

4-chloro-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide is unique due to the presence of the benzimidazole ring, which imparts specific biological activities not found in simpler benzamide derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H20ClN3O

Molecular Weight

341.8 g/mol

IUPAC Name

4-chloro-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C19H20ClN3O/c1-13(2)12-23-17-6-4-3-5-16(17)22-18(23)11-21-19(24)14-7-9-15(20)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)

InChI Key

DDTWIFBELZQGFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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